1,4-Butanesultam

Catalog No.
S665619
CAS No.
37441-50-2
M.F
C4H9NO2S
M. Wt
135.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Butanesultam

CAS Number

37441-50-2

Product Name

1,4-Butanesultam

IUPAC Name

thiazinane 1,1-dioxide

Molecular Formula

C4H9NO2S

Molecular Weight

135.19 g/mol

InChI

InChI=1S/C4H9NO2S/c6-8(7)4-2-1-3-5-8/h5H,1-4H2

InChI Key

DNGMYXZLJGHHOM-UHFFFAOYSA-N

SMILES

C1CCS(=O)(=O)NC1

Canonical SMILES

C1CCS(=O)(=O)NC1

Chemical Properties:

  • Strong acid: 1,4-BS acts as a strong organic acid, readily reacting with water and alcohols. Source: Wikipedia:
  • Alkylating agent: 1,4-BS can act as an alkylating agent, introducing a butyl group to other molecules. However, its reactivity in this role is lower compared to other sultones. Source: Wikipedia:

Applications in Research:

  • Limited applications: Due to its mutagenic and carcinogenic properties, the use of 1,4-BS in research is restricted. However, there are some specific applications where its unique properties are valuable.
  • Cellulose modification: 1,4-BS has been used to modify cellulose, a common polysaccharide, to improve its water solubility. This modified cellulose, known as sulfobutyl ether-beta-cyclodextrin (SBECD), has applications in drug delivery and other fields. Source: Wikipedia:
  • Organic synthesis: In some specific cases, 1,4-BS can be used as a controlled alkylating agent or acid catalyst in organic synthesis. However, due to safety concerns, alternative options are often preferred.

1,4-Butanesultam is a cyclic sulfonamide compound characterized by the molecular formula C₄H₉NO₂S and a molecular weight of 135.18 g/mol. This compound features a sulfonamide group (R-SO₂-NR'₂) which is integrated into a five-membered ring structure. Its systematic name reflects its composition, indicating the presence of a butane backbone and a sulfonamide functional group. 1,4-Butanesultam is typically encountered as a solid at room temperature and is soluble in various organic solvents, making it useful in organic synthesis and pharmaceutical applications .

Typical of sulfonamides and amides. These include:

  • Nucleophilic Substitution: The sulfonamide nitrogen can act as a nucleophile, allowing for substitution reactions with electrophiles.
  • Hydrolysis: Under acidic or basic conditions, 1,4-butanesultam can hydrolyze to yield the corresponding sulfonic acid and amine.
  • Condensation Reactions: It can react with carbonyl compounds to form sulfonylated derivatives through condensation mechanisms.

The compound can also be involved in coupling reactions when used as a starting material in the synthesis of more complex molecules .

1,4-Butanesultam exhibits biological activity that has been explored in various studies. It has been noted for its potential as an antibacterial agent due to its structural similarity to other known antibiotics. Research indicates that it may inhibit bacterial growth by interfering with essential cellular processes. Additionally, its derivatives have been investigated for activity against certain cancer cell lines, showcasing its potential in medicinal chemistry .

Several methods exist for synthesizing 1,4-butanesultam:

  • Cyclization of Butanesulfonyl Chloride: Reacting butanesulfonyl chloride with an appropriate amine under controlled conditions can yield 1,4-butanesultam.
  • Ring Closure Reactions: Starting from linear sulfonamides, cyclization can be achieved through heating or using catalysts to promote the formation of the cyclic structure.
  • Multi-step Synthesis: Involves the initial formation of a linear precursor followed by cyclization and subsequent functional group modifications.

These methods highlight the versatility in synthesizing 1,4-butanesultam and its derivatives for various applications .

1,4-Butanesultam finds applications in several fields:

  • Pharmaceuticals: Used as an intermediate in drug synthesis, particularly for developing new antimicrobial agents.
  • Organic Synthesis: Serves as a building block for synthesizing more complex organic compounds due to its reactive functional groups.
  • Research: Utilized in laboratory settings for studying reaction mechanisms involving sulfonamide chemistry.

Its unique properties make it valuable in both academic research and industrial applications .

Interaction studies involving 1,4-butanesultam often focus on its reactivity with biological targets or other chemical entities. These studies assess how the compound interacts with enzymes or receptors relevant to pharmacological activity. For instance:

  • Enzyme Inhibition Studies: Investigations into how 1,4-butanesultam affects enzyme activity can provide insights into its potential therapeutic uses.
  • Binding Affinity Tests: Assessing how well it binds to specific biological targets helps elucidate its mechanism of action.

Such studies are crucial for understanding the compound's efficacy and safety profile in medicinal applications .

1,4-Butanesultam shares structural similarities with several other compounds that also contain sulfonamide groups. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
1,3-PropanesultamCyclic SulfonamideSmaller ring size; different biological activities
2-PyridinesulfonamideAromatic SulfonamideContains an aromatic ring; used in different drug classes
N-AcetylsulfanilamideAcetylated SulfonamideCommonly used antibacterial; different functional groups

Uniqueness of 1,4-Butanesultam

What sets 1,4-butanesultam apart from these similar compounds is its specific five-membered ring structure combined with a butane backbone. This configuration influences its reactivity and biological activity differently compared to other sulfonamides, making it a subject of interest for further research and development in medicinal chemistry .

XLogP3

-0.2

GHS Hazard Statements

Aggregated GHS information provided by 3 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

37441-50-2

Wikipedia

1,4-Butanesultam

Dates

Modify: 2023-08-15

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